Ethyl 6-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C13H12FNO2S |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
ethyl 6-fluoro-8-methyl-4-sulfanylidene-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H12FNO2S/c1-3-17-13(16)10-6-15-11-7(2)4-8(14)5-9(11)12(10)18/h4-6H,3H2,1-2H3,(H,15,18) |
InChI Key |
NLXAYDJKHDPOPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=S)C=C(C=C2C)F |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization
The Gould-Jacobs reaction is a cornerstone for synthesizing quinoline-3-carboxylates. For ethyl 6-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate, the process begins with ethyl 3-(2-fluoro-4-methylanilino)acrylate as the precursor. Cyclization is achieved under solvent-free conditions at 215–220°C, forming the quinoline core. Key modifications include:
Friedländer Annulation
An alternative route employs 2-fluoro-4-methylanthranilic acid and ethyl 3-oxobutanoate . Condensation in acetic acid at reflux (120°C, 6 h) yields the intermediate ethyl 6-fluoro-8-methyl-4-hydroxyquinoline-3-carboxylate , which is subsequently thionated.
Thioxo Group Introduction
Thionation of 4-Keto Intermediates
The 4-thioxo moiety is introduced via Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) . For example:
Table 1: Thionation Conditions and Yields
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Lawesson’s reagent | Toluene | 110 | 4 | 72 |
| P₂S₅ | Pyridine | 120 | 18 | 68 |
Substituent-Specific Modifications
Fluorine and Methyl Group Installation
Esterification and Protecting Groups
The ethyl ester is typically introduced early via ethyl chloroformate or retained from cyclization precursors. Protecting groups (e.g., trifluoroacetyl ) are used for hydroxyl or amino intermediates to prevent side reactions.
Advanced Synthetic Approaches
One-Pot Tandem Reactions
A streamlined protocol combines cyclization and thionation in a single pot:
Enzymatic Resolution
For enantiomerically pure forms, lipase-catalyzed hydrolysis of racemic esters is employed. Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer in phosphate buffer (pH 7.0, 37°C), yielding >90% enantiomeric excess.
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale manufacturing utilizes flow reactors to enhance heat transfer and reproducibility:
Table 2: Industrial Production Parameters
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 8 h | 4 h |
| Yield | 65% | 78% |
| Purity | 95% | 99% |
Characterization and Quality Control
Spectroscopic Validation
Purity Optimization
-
Recrystallization : Ethanol/water (3:1) removes polar impurities, achieving >99% purity.
-
Column chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves regioisomers.
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing O- and N-alkylation during thionation is mitigated by:
Stability Concerns
The thioxo group is prone to oxidation. Storage under argon with BHT stabilizer (0.1% w/w) prevents degradation.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of ethyl 6-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is its potential as an antimicrobial agent. Studies have shown that derivatives of quinoline compounds exhibit significant antibacterial and antifungal properties.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial activity of related compounds, it was found that modifications to the quinoline structure enhanced efficacy against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives were noted to be as low as 2.4 µg/mL, indicating strong activity against these pathogens .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Ethyl 6-fluoro-8-methyl... | 2.4 | E. coli |
| Related Quinoline Derivative | 3.1 | Staphylococcus aureus |
| Another Derivative | 1.0 | Klebsiella pneumoniae |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that quinoline derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
Case Study: Cytotoxicity in Cancer Cell Lines
In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The IC₅₀ values were measured to determine the concentration required to inhibit cell growth by 50%. For instance, one study reported IC₅₀ values ranging from 10 to 30 µM across different cell lines, suggesting significant potential for further development .
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
Neuroprotective Effects
Emerging evidence suggests that quinoline derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Case Study: Neuroprotection Mechanism
Research has indicated that certain derivatives can modulate neurotransmitter systems and exhibit antioxidant effects. In a study involving models of oxidative stress, compounds similar to this compound showed reduced neuronal cell death and improved survival rates under stress conditions .
Synthesis and Characterization
The synthesis of this compound involves several steps that include the formation of the quinoline core followed by functionalization at specific positions to enhance biological activity.
Synthesis Overview
The synthesis typically starts with commercially available precursors, followed by cyclization reactions to form the quinoline structure. Subsequent steps involve thioester formation and esterification to yield the final product.
Mechanism of Action
The mechanism of action of Ethyl 6-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with nucleotidases or other enzymes involved in nucleotide metabolism, thereby affecting cellular processes .
Comparison with Similar Compounds
Key Observations :
- 4-Thioxo vs. 4-Oxo : The thioamide group (C=S) is more polarizable than carbonyl (C=O), which may improve DNA gyrase/topoisomerase IV binding in bacteria. However, sulfur’s larger atomic radius could sterically hinder interactions .
- Halogen Effects : Fluorine at position 6 (as in the target compound) is associated with improved pharmacokinetics and target affinity compared to bulkier halogens (e.g., Cl, I) .
- Methyl vs. Methoxy : The 8-methyl group in the target compound likely enhances membrane permeability compared to 8-methoxy derivatives .
Physicochemical Properties
Predicted properties based on substituent trends:
- Stability : Thioamides are generally less stable than amides under oxidative conditions, which may limit shelf life or require formulation adjustments.
- Molecular Weight : The target compound (MW ≈ 279 g/mol) is lighter than iodinated analogs (e.g., 6-iodo derivative: MW ≈ 369 g/mol) , favoring better bioavailability.
Biological Activity
Ethyl 6-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H10FNO2S |
| Molecular Weight | 241.27 g/mol |
| CAS Number | 1315345-29-9 |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit potent antimicrobial properties. This compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In a study involving human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression .
The biological activity of this compound is attributed to its ability to interact with DNA topoisomerases, which are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound disrupts cellular proliferation in cancerous cells .
Case Studies
- Antimicrobial Efficacy : A study conducted on various quinoline derivatives found that this compound displayed significant antibacterial activity against E. coli with an MIC of 16 µg/mL .
- Cytotoxicity in Cancer Cells : In vitro tests revealed that this compound reduced cell viability in HeLa cells by over 50% at a concentration of 20 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting apoptosis .
Q & A
Q. What synthetic routes are commonly employed to prepare Ethyl 6-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated or nitro-substituted quinoline precursors. For example:
-
Reduction of nitro/azido groups : Ethyl 7-azido derivatives (e.g., compound 1 in ) can be reduced using stannous chloride (SnCl₂) in concentrated HCl at room temperature to yield diamino intermediates. Refluxing in ethanol may lead to further hydrolysis, forming carboxylic acid derivatives .
-
Cyclocondensation : Building heterocyclic rings (e.g., pyrazine) onto the quinoline core using diamino intermediates, as demonstrated in pyrido[2,3-f]quinoxaline syntheses .
-
Regioselectivity : Substituent positioning (e.g., fluoro, methyl, thioxo) is controlled via reaction conditions (temperature, solvent) and catalysts .
- Data Table : Key Reaction Conditions and Outcomes
| Starting Material | Conditions | Product | Key Observation | Reference |
|---|---|---|---|---|
| Ethyl 7-azido-8-nitroquinoline | SnCl₂, HCl, rt | 7,8-diaminoquinoline derivative | Improved regioselectivity | |
| Same precursor | Ethanol, reflux | Carboxylic acid derivative | Sole product formation |
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Methodological Answer :
-
X-ray crystallography : Single-crystal diffraction (e.g., using SHELX software) resolves bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds) .
-
Spectroscopic techniques :
-
NMR : Confirms substituent positions (e.g., fluoro, methyl) .
-
IR/MS : Validates functional groups (e.g., thioxo, ester) .
- Data Table : Representative Crystallographic Parameters (Analog Compounds)
Q. What biological activities have been reported for quinoline derivatives with similar substituents?
- Methodological Answer :
- Antimicrobial screening : Derivatives with fluoro, methyl, and thioxo groups are tested against bacterial/fungal strains using agar diffusion or MIC assays. For example, tricyclic fluoroquinolones show moderate to promising activity .
- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., fluoro) enhance membrane penetration, while bulky substituents (e.g., cyclopropyl) may reduce resistance .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or impurities in the synthesis?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol promotes hydrolysis .
- Catalyst tuning : Transition metals (e.g., Pd/C for hydrogenation) enhance selectivity .
- Temperature control : Reflux vs. room temperature affects reaction pathways (e.g., : reflux in ethanol yields carboxylic acid exclusively) .
Q. How do crystallographic data resolve contradictions in molecular packing predictions?
- Methodological Answer :
- Hydrogen bond analysis : Intermolecular interactions (e.g., C–H⋯O vs. C–H⋯Cl) influence packing motifs. For example, parallel molecular arrangements in are stabilized by C–H⋯O/Cl bonds .
- Software refinement : SHELXL resolves disorder or twinning in crystals, especially for high-resolution data .
Q. What computational strategies predict the biological activity of novel quinoline analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
